molecular formula C6H6N4O B13991161 4-(1H-Pyrazol-1-YL)isoxazol-5-amine

4-(1H-Pyrazol-1-YL)isoxazol-5-amine

Cat. No.: B13991161
M. Wt: 150.14 g/mol
InChI Key: UOPYLFSGKRCYBY-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-5-isoxazolamine is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)-5-isoxazolamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones to form pyrazole intermediates, which are then further reacted with hydroxylamine to form the isoxazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 4-(1H-pyrazol-1-yl)-5-isoxazolamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-pyrazol-1-yl)-5-isoxazolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or isoxazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

4-(1H-pyrazol-1-yl)-5-isoxazolamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-5-isoxazolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

  • 4-(1H-pyrazol-1-yl)benzenesulfonamide
  • 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Comparison: 4-(1H-pyrazol-1-yl)-5-isoxazolamine is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

4-pyrazol-1-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C6H6N4O/c7-6-5(4-9-11-6)10-3-1-2-8-10/h1-4H,7H2

InChI Key

UOPYLFSGKRCYBY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(ON=C2)N

Origin of Product

United States

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